An In-depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (CAS 1217340-94-7)
An In-depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (CAS 1217340-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, CAS number 1217340-94-7, is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex molecules for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed, adaptable experimental protocols are presented alongside a summary of its known applications in the development of therapeutic agents.
Compound Identity and Properties
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a pyridinylboronic acid derivative. The presence of the boronic acid group makes it a versatile reagent in organic synthesis, while the methylcarbamoyl and pyridine functionalities can influence its solubility, reactivity, and biological activity in larger molecules.
| Property | Value |
| CAS Number | 1217340-94-7 |
| Molecular Formula | C₇H₉BN₂O₃ |
| Molecular Weight | 179.97 g/mol |
| Purity (Typical) | ≥96% |
| Appearance | Off-white to white solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
A plausible synthetic route starts from a corresponding bromopyridine precursor, 5-bromo-N-methylpicolinamide. This starting material can be subjected to a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate to form the boronic ester, which is then hydrolyzed to the desired boronic acid.
General Experimental Protocol (Adaptable):
Materials:
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5-bromo-N-methylpicolinamide
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) solution in hexanes
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Triisopropyl borate
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Hydrochloric acid (HCl)
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-N-methylpicolinamide and anhydrous THF under a nitrogen atmosphere.
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Lithium-Halogen Exchange: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours.
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Borylation: Triisopropyl borate is added dropwise, again keeping the temperature below -70°C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0°C. The mixture is stirred for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid.
Note: This is a generalized protocol and may require optimization for specific scales and desired purity.
Applications in Suzuki-Miyaura Cross-Coupling
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.
Patents indicate the use of this boronic acid in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors and compounds for the treatment of autoimmune diseases such as lupus. In these syntheses, the boronic acid is coupled with various aryl or heteroaryl halides or triflates to construct the core scaffolds of the target molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
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Aryl or heteroaryl halide/triflate
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(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (1.2-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
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Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide, (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, palladium catalyst, and base.
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Degassing: The vessel is evacuated and backfilled with an inert gas several times. The solvent system is then added.
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Reaction: The mixture is heated to the desired temperature (typically 80-120°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Biological Relevance and Signaling Pathways
Currently, there is no publicly available data on the intrinsic biological activity of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid itself. Its significance lies in its role as a synthetic intermediate. The final compounds synthesized using this building block, such as FGFR inhibitors, are designed to modulate specific signaling pathways.
FGFR Signaling Pathway:
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling is implicated in various cancers. Inhibitors synthesized using (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid are designed to block the ATP-binding site of the FGFR kinase domain, thereby inhibiting downstream signaling cascades.
Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.
Conclusion
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of potential therapeutics. This guide provides a foundational understanding of its properties and applications, along with adaptable protocols to facilitate its use in research and development. Further investigation into its own biological properties and the development of more streamlined synthetic routes will continue to enhance its value in the field of drug discovery.
